molecular formula C12H9BrClNO B13667627 2-(2-Bromophenoxy)-5-chloroaniline

2-(2-Bromophenoxy)-5-chloroaniline

Cat. No.: B13667627
M. Wt: 298.56 g/mol
InChI Key: JOEBWDLHVJECRO-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-5-chloroaniline is an organic compound that features both bromine and chlorine substituents on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)-5-chloroaniline typically involves the reaction of 2-bromophenol with 5-chloroaniline. One common method is the nucleophilic aromatic substitution reaction where 2-bromophenol reacts with 5-chloroaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenoxy)-5-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen substituents can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

2-(2-Bromophenoxy)-5-chloroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)-5-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenol: Similar in structure but lacks the bromine substituent.

    2-Bromophenol: Similar in structure but lacks the chlorine substituent.

    5-Chloroaniline: Similar in structure but lacks the bromine substituent.

Uniqueness

2-(2-Bromophenoxy)-5-chloroaniline is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical properties and reactivity. This dual substitution pattern can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9BrClNO

Molecular Weight

298.56 g/mol

IUPAC Name

2-(2-bromophenoxy)-5-chloroaniline

InChI

InChI=1S/C12H9BrClNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(14)7-10(12)15/h1-7H,15H2

InChI Key

JOEBWDLHVJECRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)Br

Origin of Product

United States

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